2-Acetyl-1-tosylpyrrole
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetyl-1-Pyrroline (2-AP), a compound known for its significant contribution to the flavor of rice, has been explored over the last four decades . The synthetic pathways can be categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .Molecular Structure Analysis
The molecular formula of 2-Acetyl-1-tosylpyrrole is C13H13NO3S . It has a molecular weight of 263.31 g/mol . The IUPAC name for this compound is 1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone .Chemical Reactions Analysis
The synthetic pathways for 2-AP have been categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .Physical And Chemical Properties Analysis
The molecular weight of 2-Acetyl-1-tosylpyrrole is 263.31 g/mol . It has a topological polar surface area of 64.5 Ų and a rotatable bond count of 3 .Scientific Research Applications
Biosynthesis in Rice
- Scientific Field : Biosynthesis
- Application Summary : Research on rice calli cultures has demonstrated the role of 1-pyrroline as a limiting substrate in the biosynthesis of 2-acetyl-1-pyrroline in rice.
- Methods of Application : This study explored the origin of the acetyl donor through stable isotope-labeled substrates, providing insights into the biochemical pathways involved in its formation.
- Results or Outcomes : The study provided insights into the biochemical pathways involved in the formation of 2-acetyl-1-pyrroline in rice.
Soil Moisture Impact on Biosynthesis in Rice
- Scientific Field : Plant Science
- Application Summary : The biosynthesis of 2-Acetyl-1-pyrroline in fragrant rice (Oryza sativa L.) is influenced by different soil moisture contents .
- Methods of Application : A pot experiment was conducted to evaluate the effects of different soil moisture contents on 2-Acetyl-1-pyrroline biosynthesis .
- Results or Outcomes : The study found that low soil moisture content enhanced 2-Acetyl-1-pyrroline biosynthesis mainly by upregulating the expression of DAO1 to promote the conversion from putrescine to 2-Acetyl-1-pyrroline .
Selenium Applications in Rice
- Scientific Field : Plant Science
- Application Summary : Selenium (Se) applications can enhance 2-acetyl-1-pyrroline biosynthesis and yield formation of fragrant rice .
- Methods of Application : This study investigated the effects of three different Se application methods on 2-AP biosynthesis, yield formation, and grain Se concentration of fragrant rice through a four-season field experiment with two fragrant rice cultivars .
- Results or Outcomes : The results showed Se applications increased grain 2-AP content and grain yield by 3.95–22.32% and 1.03–8.05%, respectively . The highest grain yield, grain 2-AP content, and grain Se concentration were all recorded in the foliar application treatment .
Safety And Hazards
While specific safety and hazard information for 2-Acetyl-1-tosylpyrrole was not found in the search results, it is generally recommended to avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation . It should be stored in a cool, dry place with the container kept closed when not in use .
properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(16,17)14-9-3-4-13(14)11(2)15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYBCZMJRPTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372240 | |
Record name | 2-Acetyl-1-tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1-tosylpyrrole | |
CAS RN |
129666-99-5 | |
Record name | 2-Acetyl-1-tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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